4-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}-2-methoxyphenyl pyridine-3-carboxylate
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Overview
Description
4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL NICOTINATE is a complex organic compound that features a benzisothiazole moiety, a methylaniline group, and a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL NICOTINATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL NICOTINATE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzisothiazole moiety, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL NICOTINATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL NICOTINATE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole moiety can inhibit specific enzymes by binding to their active sites, while the methylaniline and nicotinate groups may enhance its binding affinity and specificity. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-DIOXO-1H-1LAMBDA(6)-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER: Shares the benzisothiazole core but differs in the attached groups.
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate: Another benzisothiazole derivative with different functional groups.
Uniqueness
4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL NICOTINATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H23N3O5S |
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Molecular Weight |
513.6 g/mol |
IUPAC Name |
[4-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]-2-methoxyphenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H23N3O5S/c1-19-9-12-22(13-10-19)31(27-23-7-3-4-8-26(23)37(33,34)30-27)18-20-11-14-24(25(16-20)35-2)36-28(32)21-6-5-15-29-17-21/h3-17H,18H2,1-2H3 |
InChI Key |
LLNGGVGYEYSHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC(=C(C=C2)OC(=O)C3=CN=CC=C3)OC)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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